molecular formula C20H26Cl3N3S B10821203 Prochlorperazine-d8 (hydrochloride)

Prochlorperazine-d8 (hydrochloride)

Cat. No.: B10821203
M. Wt: 454.9 g/mol
InChI Key: FVKRDYKLIRFKLL-ZWKVGDSCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prochlorperazine-d8 (hydrochloride) involves the incorporation of deuterium atoms into the prochlorperazine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Prochlorperazine-d8 (hydrochloride) follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Prochlorperazine-d8 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of Prochlorperazine-d8 (hydrochloride), while reduction reactions may yield reduced derivatives .

Mechanism of Action

Prochlorperazine-d8 (hydrochloride) exerts its effects primarily through its interaction with dopamine D2 receptors. By blocking these receptors, it inhibits the action of dopamine, leading to its antiemetic and antipsychotic effects. The compound also interacts with other receptor systems, including serotonin and histamine receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prochlorperazine-d8 (hydrochloride) is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for its use as an internal standard in analytical applications. This deuterated form provides more accurate quantification in mass spectrometry compared to its non-deuterated counterpart .

Properties

Molecular Formula

C20H26Cl3N3S

Molecular Weight

454.9 g/mol

IUPAC Name

2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine;dihydrochloride

InChI

InChI=1S/C20H24ClN3S.2ClH/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H/i11D2,12D2,13D2,14D2;;

InChI Key

FVKRDYKLIRFKLL-ZWKVGDSCSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H].Cl.Cl

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl

Origin of Product

United States

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